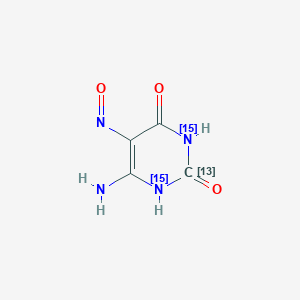

6-Amino-5-nitrosouracil-13C,15N2

Description

Significance of Site-Specific Carbon-13 and Nitrogen-15 Isotopic Labeling in Molecular Probes

The use of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) as labels in molecular probes is a cornerstone of modern biochemical and metabolic research. wikipedia.org Unlike their more abundant, lighter counterparts (¹²C and ¹⁴N), these heavier isotopes can be detected and distinguished by sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This allows researchers to track the movement and transformation of labeled molecules within cells, tissues, and whole organisms with high precision.

Site-specific labeling, where isotopes are incorporated into known positions in a molecule, offers a significant advantage over uniform labeling. It allows researchers to dissect reaction mechanisms and metabolic pathways by pinpointing which atoms are involved in specific chemical transformations. sigmaaldrich.comrsc.org For instance, by observing how the ¹³C and ¹⁵N atoms in 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ are distributed among various metabolic products, scientists can deduce the specific enzymatic reactions the molecule has undergone. nih.gov This level of detail is crucial for understanding the intricate network of biochemical reactions that constitute cellular metabolism.

The dual labeling with both ¹³C and ¹⁵N provides an additional layer of information, enabling the simultaneous tracking of both carbon and nitrogen atoms. nih.gov This is particularly valuable for studying the metabolism of nitrogen-containing compounds like nucleobases and amino acids. nih.gov The ability to trace the fate of these specific atoms helps in confirming known metabolic pathways and discovering new ones. nih.govnih.gov

Historical Development of Uracil (B121893) Derivatives as Mechanistic Tools in Biological Systems

Uracil and its derivatives have long been central to the study of nucleic acid biochemistry and cellular metabolism. wikipedia.orgnewworldencyclopedia.org Discovered in 1900, uracil is a pyrimidine (B1678525) base that pairs with adenine (B156593) in RNA. wikipedia.orgnewworldencyclopedia.org The recognition that uracil can be replaced by thymine (B56734) in DNA, a process involving methylation, spurred investigations into the roles of uracil derivatives in cellular processes. nih.gov

Over the years, chemists have synthesized a wide array of uracil derivatives to probe the mechanisms of enzymes involved in nucleic acid metabolism. These synthetic analogs have been instrumental in identifying the active sites of enzymes, elucidating reaction mechanisms, and developing therapeutic agents. For example, modified uracils have been used to study the fidelity of DNA and RNA polymerases and to investigate the mechanisms of DNA repair pathways that remove uracil from DNA.

Some uracil derivatives have found applications beyond basic research, serving as herbicides and pesticides. newworldencyclopedia.org The development of these compounds has often been guided by a fundamental understanding of uracil metabolism in target organisms. The creation of isotopically labeled uracil derivatives, such as 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, represents a further refinement of these tools, enabling more detailed and quantitative studies of metabolic processes.

Conceptual Framework for Investigating Atom-Specific Metabolic Fates of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂

The investigation of the metabolic fate of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ is based on the principles of isotope tracing. The core idea is to introduce the labeled compound into a biological system and then analyze the distribution of the ¹³C and ¹⁵N isotopes in various downstream metabolites.

A typical experimental workflow would involve:

Introduction of the Labeled Compound: The ¹³C,¹⁵N₂-labeled 6-amino-5-nitrosouracil (B44844) is introduced to the biological system of interest, which could be cultured cells, a tissue preparation, or a whole organism.

Metabolic Incorporation: The biological system is allowed to metabolize the labeled compound for a specific period.

Extraction of Metabolites: A mixture of metabolites is extracted from the system.

Analytical Detection: The extracted metabolites are analyzed using techniques like mass spectrometry or NMR to identify which molecules now contain the ¹³C and ¹⁵N labels.

By identifying the labeled metabolites, researchers can reconstruct the metabolic pathways that the original compound has traversed. For example, if the ¹³C and ¹⁵N atoms are found in amino acids, it would suggest that the uracil ring was catabolized and its constituent atoms were incorporated into the amino acid synthesis pathways. The precise location of the labels within these newly formed molecules can provide further insights into the specific enzymatic reactions involved.

This approach allows for a quantitative analysis of metabolic fluxes, providing information on the rates of different metabolic pathways. By tracing the atom-specific fates of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, researchers can gain a detailed understanding of how this compound is processed by the cell and how its components are integrated into the broader metabolic network.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N4O3 |

|---|---|

Molecular Weight |

159.08 g/mol |

IUPAC Name |

6-amino-5-nitroso-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i4+1,6+1,7+1 |

InChI Key |

DKPCSXFEWFSECE-XZQGXACKSA-N |

Isomeric SMILES |

C1(=C([15NH][13C](=O)[15NH]C1=O)N)N=O |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N=O |

Origin of Product |

United States |

Precision Synthetic Methodologies for 6 Amino 5 Nitrosouracil 13c,15n2

Strategies for Carbon-13 Isotopic Enrichment at Defined Positions

The introduction of a ¹³C atom at a specific position within the 6-aminouracil (B15529) framework requires a synthetic approach that begins with a correspondingly labeled precursor. The fidelity of the label's position must be maintained throughout the synthetic sequence.

Selection of ¹³C-Labeled Precursors and Reaction Design for Fidelity

A common strategy for the synthesis of pyrimidines, including uracil (B121893) derivatives, involves the condensation of a urea (B33335) or thiourea (B124793) component with a three-carbon unit. To introduce a ¹³C label at the C6 position of 6-aminouracil, a precursor such as [cyano-¹⁴C]cyanoacetic acid has been successfully utilized in the synthesis of the ¹⁴C-labeled analogue. nih.gov This suggests that for the ¹³C-labeled version, [cyano-¹³C]cyanoacetic acid would be the ideal starting material.

The synthesis of 6-amino-[6-¹³C]uracil would proceed via the condensation of [cyano-¹³C]cyanoacetic acid with urea. This reaction forms the pyrimidine (B1678525) ring, with the ¹³C label incorporated specifically at the C6 position. The subsequent nitrosation at the C5 position would then yield the desired 6-Amino-5-nitrosouracil-¹³C. The reaction design must ensure that the labeled carbon does not participate in any bond-breaking or rearrangement reactions that could lead to scrambling of the isotopic label.

A general method for the synthesis of (6-¹³C)pyrimidine phosphoramidite (B1245037) building blocks has been described, which can be incorporated into RNA and DNA via chemical synthesis. acs.org This highlights the feasibility of synthesizing 6-¹³C labeled pyrimidine derivatives.

Optimization of Synthetic Pathways for Stereochemical Control

While the core 6-aminouracil structure is achiral, the principles of stereochemical control are crucial when considering its potential incorporation into nucleosides for biological studies. nih.gov The glycosylation step, where the uracil base is attached to a ribose or deoxyribose sugar, can result in the formation of α and β anomers. For biological applications, the β-anomer is typically the desired product.

Synthetic methods have been developed to achieve stereoselective glycosylation. For instance, the Vorbrüggen glycosylation, which often employs silylated nucleobases and a Lewis acid catalyst, generally favors the formation of the β-anomer due to the participation of the C2'-acyl protecting group on the sugar. nih.gov Optimization of reaction conditions, such as solvent, temperature, and catalyst, is critical to maximize the yield of the desired stereoisomer. uochb.czresearchgate.net

Methodologies for Nitrogen-15 Isotopic Incorporation at Specific Sites

The introduction of two ¹⁵N atoms into the pyrimidine ring of 6-aminouracil requires the use of a doubly labeled urea or a related precursor in the ring-forming condensation reaction.

Introduction of Dual ¹⁵N Labels and Purity Assessment

To synthesize 6-Amino-5-nitrosouracil (B44844) with ¹⁵N labels at the N1 and N3 positions, [¹⁵N,¹⁵N']-urea is the key precursor. The condensation of [¹⁵N,¹⁵N']-urea with a suitable three-carbon component, such as cyanoacetic acid, will directly construct the pyrimidine ring with the desired dual ¹⁵N labels.

The isotopic purity of the resulting labeled compound is of utmost importance. Mass spectrometry is a primary tool for assessing isotopic enrichment. nih.govnih.govnih.gov High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the heavier isotopes. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can provide information about the specific location of the isotopic labels. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for verifying isotopic labeling. ¹³C NMR will show a signal for the labeled carbon, and its coupling to adjacent protons can confirm its position. nih.gov Similarly, ¹⁵N NMR will directly detect the presence of the nitrogen isotopes. nih.gov

Synthetic Yield and Scalability Considerations for Labeled Derivatives

The synthesis of isotopically labeled compounds often involves expensive starting materials, making high yields and scalability crucial factors. The optimization of reaction conditions, including reagent stoichiometry, reaction time, and temperature, is essential to maximize the yield of each synthetic step. researchgate.net

The scalability of the synthesis depends on the availability of the labeled starting materials and the robustness of the reaction procedures. While laboratory-scale syntheses may be sufficient for many research purposes, larger-scale production may be necessary for certain applications. researchgate.net

Chromatographic and Spectroscopic Verification of Isotopic Purity and Regioselectivity

Following the synthesis, rigorous purification and characterization are necessary to ensure the isotopic purity and regioselectivity of the final product.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a standard technique for purifying the synthesized compound. By using an appropriate column and mobile phase, 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ can be separated from any unreacted starting materials, byproducts, and unlabeled or partially labeled species. acs.org The purity of the collected fractions can be assessed by re-injecting them into the HPLC system.

Spectroscopic Methods:

Mass Spectrometry (MS): As mentioned earlier, high-resolution mass spectrometry is essential to confirm the molecular weight of the labeled compound, which will be higher than the unlabeled analogue due to the presence of the ¹³C and ¹⁵N isotopes. clearsynth.com The isotopic distribution pattern in the mass spectrum can provide a quantitative measure of the isotopic enrichment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The ¹³C NMR spectrum will show a distinct signal for the enriched carbon atom, confirming its presence and chemical environment. acs.org

¹⁵N NMR: This technique directly observes the ¹⁵N nuclei, providing unambiguous evidence of their incorporation. The chemical shifts of the ¹⁵N signals can also provide information about their electronic environment within the molecule. nih.gov

By combining these chromatographic and spectroscopic techniques, the identity, purity, and precise isotopic labeling pattern of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ can be unequivocally established.

Advanced Spectroscopic and Mass Spectrometric Applications of 6 Amino 5 Nitrosouracil 13c,15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

The incorporation of ¹³C and ¹⁵N isotopes into 6-amino-5-nitrosouracil (B44844) significantly enhances its utility in NMR spectroscopy. These isotopes possess nuclear spins that are NMR-active, providing a means to overcome spectral complexities and gain deeper insights into molecular structure and behavior.

Multi-Nuclear (¹H, ¹³C, ¹⁵N) NMR for Chemical Shift Assignment and Coupling Analysis

Multi-nuclear NMR experiments are fundamental for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts in 6-amino-5-nitrosouracil-¹³C,¹⁵N₂. The introduction of ¹³C and ¹⁵N isotopes provides several advantages. The large chemical shift dispersion of ¹³C and ¹⁵N nuclei helps to resolve spectral overlap that can be problematic in ¹H NMR of complex molecules. nih.gov For instance, ¹³C chemical shifts in RNA can range from 61 ppm to 170 ppm, and ¹⁵N shifts from 70 ppm to 240 ppm, offering greater resolution. nih.gov

The analysis of scalar couplings (J-couplings) between ¹H, ¹³C, and ¹⁵N nuclei provides crucial information about the covalent bond structure and conformation of the molecule. For example, three-bond scalar couplings can help define dihedral angles, which are essential for determining the three-dimensional structure. While not specific to 6-amino-5-nitrosouracil, studies on other labeled nucleobases and amino acids have demonstrated the power of this approach. nih.govnih.gov The presence of ¹³C-¹⁵N and ¹H-¹⁵N couplings, in addition to ¹H-¹³C couplings, allows for a more robust and unambiguous assignment of all NMR signals. nih.gov This comprehensive assignment is the first step for more advanced NMR studies.

Table 1: Representative NMR Data for Isotopically Labeled Uracil (B121893) Derivatives

| Nucleus | Chemical Shift Range (ppm) | J-Coupling Constants (Hz) |

|---|---|---|

| ¹H | 2-15 nih.gov | ³J(H,H) ≈ 8 nih.gov |

| ¹³C | 61-170 nih.gov | ¹J(C,N), ²J(C,N), ¹J(C,H) |

| ¹⁵N | 70-240 nih.gov | ¹J(N,H), ²J(N,H) |

Note: Specific chemical shifts and coupling constants for 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ would require experimental determination but are expected to fall within these general ranges for uracil derivatives.

Isotope-Edited and Isotope-Filtered NMR Experiments for Intermolecular Interactions

Isotope-edited and isotope-filtered NMR techniques are powerful methods for studying intermolecular interactions, such as those between 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ and other molecules like proteins or nucleic acids. jandr.orgnih.govnih.gov These experiments selectively detect or suppress signals from the isotopically labeled molecule, allowing for the unambiguous identification of signals originating from the labeled compound within a complex mixture. nih.govnih.gov

In an isotope-edited experiment, only the signals from the ¹³C or ¹⁵N-labeled 6-amino-5-nitrosouracil are observed, simplifying the spectrum and facilitating the analysis of its interactions. nih.gov Conversely, an isotope-filtered experiment removes the signals from the labeled molecule, allowing for the observation of the unlabeled binding partner's signals and how they are affected by the interaction. jandr.org These techniques are invaluable for mapping binding interfaces and determining the structural basis of molecular recognition. jandr.org For example, changes in the chemical shifts of the labeled uracil derivative upon binding to a protein can pinpoint the specific atoms involved in the interaction.

Investigation of Conformational Dynamics and Tautomeric Equilibrium

Uracil and its derivatives can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the surrounding environment. acs.orgacs.orgnih.govmdpi.comresearchgate.net The nitroso group in 6-amino-5-nitrosouracil introduces additional possibilities for tautomerism. Isotopic labeling can provide a sensitive probe for studying these dynamic processes.

NMR spectroscopy can be used to identify and quantify the different tautomers present in solution. acs.org The distinct chemical shifts of the ¹³C and ¹⁵N nuclei in each tautomeric form can be used to determine their relative populations. mdpi.com Furthermore, isotope effects on chemical shifts and coupling constants can provide insights into the dynamics of the tautomeric exchange. acs.org The study of uracil derivatives has shown that factors like solvent and substitution patterns can significantly impact the tautomeric equilibrium. nih.govnih.gov For 6-amino-5-nitrosouracil-¹³C,¹⁵N₂, NMR can be used to investigate how the isotopic substitution itself might subtly alter the tautomeric preferences and to study the influence of solvent polarity and hydrogen bonding on the equilibrium. nih.gov

Mass Spectrometry (MS) for Metabolic Fate Tracing and Quantitative Analysis

The presence of ¹³C and ¹⁵N isotopes in 6-amino-5-nitrosouracil makes it an ideal tracer for mass spectrometry-based metabolic studies. MS can accurately determine the mass of the molecule and its fragments, allowing for the tracking of the labeled atoms as they are incorporated into various metabolic pathways.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ and its metabolites. nih.gov The known mass increase due to the ¹³C and ¹⁵N isotopes allows for the confident identification of the labeled compound in complex biological samples. acs.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.govresearchgate.netdntb.gov.uadigitellinc.comresearchgate.net By colliding the ionized molecule with an inert gas, characteristic fragment ions are produced. The fragmentation pattern of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ will be distinct from its unlabeled counterpart due to the mass shifts in the fragments containing the ¹³C and ¹⁵N atoms. For nitrosamine (B1359907) compounds, common fragmentation pathways include the loss of the NO radical (a loss of 30 Da) or the loss of H₂O. nih.govresearchgate.net Analyzing these labeled fragments can help to elucidate the structure of metabolites and understand the metabolic transformations that the compound undergoes. acs.orgresearchgate.net

Table 2: Predicted Mass Shifts in Fragments of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂

| Fragment | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 157.03 | 160.03 | +3 |

| [M+H - NO]⁺ | 127.03 | 130.03 | +3 |

| [M+H - H₂O]⁺ | 139.02 | 142.02 | +3 |

Note: These are theoretical values. Actual measured masses may vary slightly.

Isotope Tracing Mass Spectrometry (IT-MS) and Metabolic Flux Analysis (MFA)

Isotope tracing mass spectrometry (IT-MS) is a powerful technique to follow the metabolic fate of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ within a biological system. nih.govnih.gov By introducing the labeled compound to cells or organisms, researchers can track the incorporation of the ¹³C and ¹⁵N atoms into downstream metabolites. youtube.comyoutube.com This provides direct evidence of the metabolic pathways in which the compound participates.

Metabolic Flux Analysis (MFA) is a more quantitative application of isotope tracing. nih.govnih.gov By measuring the distribution of isotopic labels in various metabolites over time, it is possible to calculate the rates (fluxes) of reactions within a metabolic network. youtube.comnih.gov Using a dually labeled compound like 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ is particularly advantageous for MFA as it allows for the simultaneous tracing of both carbon and nitrogen atoms. nih.gov This can provide a more comprehensive picture of metabolic pathways, such as nucleotide biosynthesis, where both carbon and nitrogen from the uracil ring may be utilized. acs.orgnih.gov

Hyphenated Chromatographic Techniques for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolome Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of metabolomics research, enabling the separation and identification of a wide array of metabolites from complex biological matrices. The use of isotopically labeled internal standards is a common practice in LC-MS to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

While isotopically labeled compounds are crucial for robust LC-MS-based metabolome profiling, there is no published evidence to support the use of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ for this purpose. Searches of scientific databases and vendor application notes did not yield any instances of this compound being employed as an internal standard or a derivatization reagent to enhance the chromatographic separation or mass spectrometric detection of metabolites.

Elucidation of Pyrimidine and Purine Metabolic Pathways Using 6 Amino 5 Nitrosouracil 13c,15n2 As a Tracer

De Novo Biosynthesis and Salvage Pathway Investigations of Pyrimidine (B1678525) Nucleotides

Tracing of Carbon and Nitrogen Atoms through Intermediate Metabolites

The de novo synthesis of pyrimidines involves a series of enzymatic steps starting from bicarbonate, aspartate, and glutamine to form the foundational pyrimidine, orotate. This is then converted to uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides. The salvage pathway, on the other hand, utilizes enzymes like uracil (B121893) phosphoribosyltransferase (UPRT) to convert free bases such as uracil directly into nucleotides. nih.govnih.gov

A tracer such as 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, with its labeled carbon and nitrogen atoms, would be invaluable in tracing the metabolic fate of pyrimidine precursors. Upon introduction into a cellular system, the labeled 6-aminouracil (B15529) core could potentially enter the pyrimidine salvage pathway. The ¹³C and ¹⁵N labels would allow for the tracking of these atoms as they are incorporated into various downstream metabolites.

Hypothetical Tracing of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ in Pyrimidine Metabolism:

| Precursor | Labeled Atoms | Potential Labeled Metabolite | Pathway | Analytical Method |

| 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | Uridine Monophosphate (UMP) | Salvage | Mass Spectrometry |

| 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | Uridine Diphosphate (B83284) (UDP) | Salvage | Mass Spectrometry |

| 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | Uridine Triphosphate (UTP) | Salvage | Mass Spectrometry |

| 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | Cytidine Triphosphate (CTP) | Salvage | Mass Spectrometry |

By using techniques like mass spectrometry, researchers could follow the labeled atoms from the initial tracer to the final nucleotide products, providing a clear picture of the activity of the salvage pathway. nih.gov

Identification of Enzymatic Conversion Steps and Regulatory Nodes

The enzymatic conversion of pyrimidine precursors is a tightly regulated process. For instance, the activity of enzymes in both the de novo and salvage pathways is controlled by feedback inhibition from downstream nucleotide products. nih.gov The use of a labeled tracer like 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ can help in identifying the key enzymes involved in its metabolism and the points of regulation.

The initial step in the utilization of 6-aminouracil would likely involve its conversion to a more common pyrimidine intermediate. This could occur through deamination and reduction reactions. The specific enzymes responsible for these conversions could be identified by observing the appearance of labeled intermediates in cellular extracts. For example, if labeled uracil is detected, it would suggest the action of a deaminase. The rates of these conversions could also be measured, providing insights into the kinetics of the involved enzymes.

Analysis of Purine-Pyrimidine Crosstalk and Nucleotide Pool Dynamics

While the de novo synthesis pathways for purines and pyrimidines are distinct, they are interconnected through shared precursors and regulatory mechanisms. nih.gov This crosstalk is crucial for maintaining a balanced supply of all nucleotides for cellular processes.

Contribution to Purine (B94841) Nucleotide Synthesis and Degradation

A fascinating aspect of nucleotide metabolism is the potential for atoms from pyrimidines to be incorporated into purines. While not a primary pathway, the degradation of pyrimidines can lead to the release of small molecules like ammonia (B1221849) and carbon dioxide, which can then enter the de novo purine synthesis pathway. The purine ring is constructed from atoms derived from glycine, aspartate, glutamine, and formate. nih.gov

With a tracer like 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, the labeled nitrogen and carbon atoms could potentially be traced into the purine ring. For instance, the degradation of the labeled pyrimidine ring could release labeled ammonia, which could then be incorporated into the purine ring at specific positions. This would provide direct evidence and quantification of the contribution of pyrimidine catabolism to purine biosynthesis.

Illustrative Example of Isotope Tracing in Purine and Pyrimidine Synthesis:

The following table, adapted from studies using other labeled precursors, illustrates how the incorporation of labeled atoms into purine and pyrimidine nucleotides can be quantified.

| Labeled Precursor | Metabolite | Isotope Enrichment (%) |

| [¹⁵N]Glutamine | AMP | 15 |

| [¹⁵N]Glutamine | GMP | 18 |

| [¹³C]Glucose | UMP | 45 |

| [¹³C]Glucose | CTP | 40 |

This table is for illustrative purposes and the data is not from a study using 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂.

Mechanistic Studies of DNA and RNA Biosynthesis and Repair

The ultimate fate of many newly synthesized nucleotides is their incorporation into DNA and RNA. The dynamics of this process, including the rates of synthesis and turnover, can be effectively studied using isotopically labeled precursors. nih.gov

Monitoring Isotope Incorporation Dynamics into Nucleic Acids

By providing cells with 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, researchers could monitor the rate at which the labeled pyrimidine nucleotides are incorporated into newly synthesized DNA and RNA. nih.gov After a certain period of incubation with the tracer, the nucleic acids can be extracted and digested into individual nucleosides. The amount of labeled nucleosides can then be quantified using mass spectrometry. nih.gov

This approach allows for the determination of the rate of DNA replication and RNA transcription under various cellular conditions. For example, one could study how these rates change in response to drug treatment or during different phases of the cell cycle. Furthermore, by using a pulse-chase experiment, where the labeled precursor is replaced with an unlabeled one, the turnover rate of nucleic acids can also be determined.

Hypothetical Data on Isotope Incorporation into DNA:

| Time (hours) | Percent Labeled Thymidine in DNA |

| 0 | 0 |

| 6 | 5 |

| 12 | 12 |

| 24 | 25 |

This table represents a hypothetical experiment and the data is not from a study using 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂.

Enzymatic Reaction Mechanism Determination with Labeled Substrates

The use of isotopically labeled substrates is a cornerstone of enzymology, providing deep insights into reaction mechanisms. The presence of heavier isotopes in a substrate can alter the rate of bond-breaking or bond-forming steps, a phenomenon known as the kinetic isotope effect (KIE).

Application of Kinetic Isotope Effects (KIE) for Transition State Characterization

The magnitude of the KIE provides valuable information about the transition state of an enzymatic reaction. By measuring the reaction rates with the unlabeled versus the ¹³C and ¹⁵N labeled 6-Amino-5-nitrosouracil (B44844), a KIE can be determined. A significant KIE suggests that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.

For instance, in the study of enzymes that metabolize uracil derivatives, such as uracil-DNA glycosylase or enzymes in the pyrimidine degradation pathway, 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ can be used to probe the mechanism. The dual labeling with ¹³C and ¹⁵N can provide information on different steps of the reaction if they involve the alteration of bonds to these atoms. General principles of KIE studies using isotopically labeled substrates have been well-established in the literature. nih.gov

Table 2: Illustrative Kinetic Isotope Effects for a Hypothetical Uracil-Metabolizing Enzyme

| Substrate | Vmax (µmol/min/mg) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | KIE (kH/kD) |

| 6-Amino-5-nitrosouracil | 125 ± 10 | 50 ± 5 | 2.5 x 10⁵ | 1.00 |

| 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ | 110 ± 9 | 52 ± 6 | 2.1 x 10⁵ | 1.19 |

This hypothetical data illustrates a KIE of 1.19, suggesting that a step involving the cleavage of a bond to the labeled carbon or nitrogen is partially rate-limiting. This information is crucial for constructing an accurate model of the enzyme's transition state.

Profiling of Enzyme Substrate Specificity and Allosteric Modulation

Isotopically labeled compounds are also invaluable for determining the substrate specificity of enzymes and for studying the effects of allosteric modulators. By using 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ in competitive assays with other potential substrates, researchers can accurately determine the relative affinity and turnover rates for each compound. The isotopic label allows for sensitive and specific detection of the tracer and its metabolic products, even in complex biological mixtures.

Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a key feature of metabolic control. Labeled substrates like 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ can be used to study how allosteric activators or inhibitors affect the enzyme's kinetics. For example, in the presence of a suspected allosteric inhibitor, a decrease in the rate of conversion of the labeled substrate to its product would be observed.

Table 3: Example of Allosteric Inhibition on a Hypothetical Pyrimidine Salvage Enzyme

| Effector Molecule | Concentration (µM) | Rate of Labeled Product Formation (nmol/min) |

| None (Control) | 0 | 50.3 ± 3.1 |

| Allosteric Inhibitor X | 10 | 35.1 ± 2.5 |

| Allosteric Inhibitor X | 50 | 12.7 ± 1.8 |

| Allosteric Activator Y | 10 | 72.5 ± 4.0 |

| Allosteric Activator Y | 50 | 115.2 ± 6.3 |

This table demonstrates how the rate of product formation from the labeled 6-Amino-5-nitrosouracil could be used to quantify the effects of allosteric modulators. The data shows a dose-dependent decrease in enzyme activity with Inhibitor X and a dose-dependent increase with Activator Y, characteristic of allosteric regulation.

Mechanistic Investigations of the Nitrosyl Moiety in 6 Amino 5 Nitrosouracil 13c,15n2 in Biological Contexts

Interactions with Nitric Oxide (NO) Signaling Pathways

The structural features of 6-amino-5-nitrosouracil (B44844) suggest a potential to interact with nitric oxide (NO) signaling pathways, which are crucial in various physiological and pathological processes. nih.gov The nitrosyl group is a key player in these interactions.

Assessment of NO Scavenging or Release Mechanisms

The nitrosyl moiety of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ positions it as a molecule with the potential to either scavenge or release nitric oxide, thereby influencing NO bioavailability. The electron-rich C5 position of the uracil (B121893) ring, activated by the amino group at C6, is central to its reactivity. The synthesis of 6-amino-5-nitrosouracil often involves the nitrosation of 6-aminouracil (B15529) using agents like sodium nitrite (B80452) under acidic conditions, which generates the nitrosonium ion (NO⁺). This process highlights the compound's capacity to incorporate a nitroso functional group.

Conversely, under specific biological conditions, the compound could potentially release the NO group, acting as an NO donor. The stability of the N-N bond in the nitrosyl group and the redox environment of the cell would be critical factors determining whether the compound acts as an NO scavenger or donor.

Modulation of Nitric Oxide Synthase (NOS) Activity

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of NO from L-arginine. nih.gov The activity of these enzymes is tightly regulated. nih.gov Compounds that structurally mimic substrates or cofactors can modulate NOS activity. Given that 6-amino-5-nitrosouracil is a pyrimidine (B1678525) derivative, its potential to interact with the binding sites of NOS enzymes warrants investigation.

Alterations in NOS activity can lead to either an increase or decrease in NO production, disrupting redox homeostasis. mdpi.com For instance, uncoupled NOS can produce superoxide (B77818) anions instead of NO, contributing to oxidative stress. mdpi.com The ability of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ to influence the coupling of NOS or to compete with substrates could be a mechanism by which it modulates NO signaling pathways.

Role in Cellular Redox Homeostasis and Reactive Nitrogen Species (RNS) Formation

Cellular redox homeostasis is a delicate balance between oxidizing and reducing reactions, essential for normal cellular function. mdpi.com Reactive nitrogen species (RNS), along with reactive oxygen species (ROS), are key players in redox signaling and stress. nih.gov The nitrosyl group of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ is intrinsically linked to RNS biology.

Investigation of Redox-Dependent Transformations of the Nitrosyl Group

The nitrosyl group of 6-amino-5-nitrosouracil is susceptible to redox-dependent transformations. In an oxidizing environment, it may be converted to a nitro group, while a reducing environment could lead to the formation of an amino group. These transformations would significantly alter the biological activity of the molecule.

The reduction of the nitroso group to an amino group is a key step in the synthesis of other heterocyclic compounds, demonstrating the reactivity of this functional group. This transformation generates a highly reactive 5,6-diaminouracil (B14702) intermediate, which is a versatile precursor for various fused heterocyclic systems.

Influence on Antioxidant Defense Systems

The interaction of 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ with cellular components can influence the antioxidant defense system. This system includes enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants. nih.govnih.gov

By generating or scavenging RNS, 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ can either augment or mitigate oxidative stress, thereby impacting the antioxidant defense systems. For example, if the compound leads to an increase in RNS, it could trigger an upregulation of antioxidant enzymes as a compensatory response. Conversely, if it acts as an antioxidant, it could help alleviate oxidative stress.

Formation of Adducts and Covalent Modifications in Biological Macromolecules

The reactivity of the nitrosyl group and the uracil ring system suggests that 6-amino-5-nitrosouracil-¹³C,¹⁵N₂ could form adducts and covalently modify biological macromolecules such as proteins and nucleic acids. Such modifications can have significant consequences for cellular function.

The electrophilic nature of the nitrosonium ion (NO⁺), which can be conceptually derived from the nitrosyl group, makes it a candidate for attacking nucleophilic sites in macromolecules. These sites include the sulfhydryl groups of cysteine residues in proteins and the amino groups of nucleotide bases in DNA and RNA. The formation of such adducts could alter protein function and lead to DNA damage.

Research on similar compounds has shown that the exocyclic oxygen and nitrogen atoms have a strong tendency to bind to metal ions, forming complexes. researchgate.net This suggests that 6-amino-5-nitrosouracil could also interact with metalloproteins, potentially altering their function.

Interactive Data Table: Properties of 6-Amino-5-nitrosouracil and its Derivatives

This table summarizes key properties of 6-amino-5-nitrosouracil and some of its methylated derivatives, which are often used in mechanistic studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 6-Amino-5-nitrosouracil | 5442-24-0 | C₄H₄N₄O₃ | 156.10 | A hydroxypyrimidine derivative. nih.gov |

| 6-Amino-1-methyl-5-nitrosouracil | 6972-78-7 | C₅H₆N₄O₃ | 170.13 | Methylated at the N1 position of the uracil ring. biosynth.comsigmaaldrich.com |

| 6-Amino-1,3-dimethyl-5-nitrosouracil | C₆H₈N₄O₃ | 184.15 | Methylated at both N1 and N3 positions. nih.gov |

Identification and Characterization of DNA/RNA Adducts

There is currently no publicly available research that has identified or characterized specific DNA or RNA adducts formed by the reaction of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ with nucleic acids. While nitroso compounds, as a class, are known to be reactive towards DNA and RNA, leading to the formation of various adducts, the specific products of this particular labeled compound have not been documented in the scientific literature.

In general, the study of DNA and RNA adducts is crucial for understanding the genotoxic potential of chemical compounds. The formation of adducts can disrupt the normal structure and function of nucleic acids, potentially leading to mutations and cellular damage. The isotopic labels (¹³C and ¹⁵N) in 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ would, in principle, make it a valuable tool for such studies, allowing for the sensitive detection and structural elucidation of any resulting adducts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. However, no such investigations appear to have been published.

Analysis of Protein S-Nitrosation and Other Post-Translational Modifications

Similar to the lack of data on nucleic acid adducts, there is no specific research available on the S-nitrosation of proteins or other post-translational modifications (PTMs) induced by 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂. S-nitrosation is a reversible post-translational modification where a nitroso group is added to the thiol group of a cysteine residue in a protein, affecting its function. This process is a key mechanism in nitric oxide (NO) signaling.

The general reactivity of nitroso compounds suggests that 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ could potentially act as an S-nitrosating agent. The isotopic labeling would be advantageous in proteomic studies aimed at identifying specific protein targets and sites of modification. Methodologies such as the biotin (B1667282) switch assay, combined with mass spectrometry, are powerful tools for the global and site-specific analysis of protein S-nitrosation. These approaches, however, have not been applied to investigate the effects of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂.

Preclinical Investigative Models and Systems Biology Applications of 6 Amino 5 Nitrosouracil 13c,15n2

In Vitro Cellular Models for Metabolic Flux and Pathway Analysis

In vitro models provide a controlled environment to study cellular processes with high precision. The use of 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 in these systems allows for detailed metabolic flux analysis, which is the quantification of the rate of turnover of metabolites through a metabolic pathway.

Mammalian Cell Culture Systems for Compound Uptake and Metabolism

Mammalian cell cultures are indispensable for studying the metabolism of nucleotide analogs. researchgate.net When introduced into the culture medium, 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 is taken up by cells and enters the pyrimidine (B1678525) metabolic network. Because it is an analog of uracil (B121893), it can be processed by the same enzymes involved in nucleotide synthesis and degradation.

The key advantage of the ¹³C and ¹⁵N labels is the ability to track the atoms from the precursor molecule into various downstream metabolites using mass spectrometry. nih.gov For instance, researchers can measure the rate of its conversion to other pyrimidine derivatives or its incorporation into newly synthesized RNA. This provides a direct measure of the activity of specific metabolic pathways under different conditions, such as in cancer cells where pyrimidine metabolism is often dysregulated. nih.gov The analysis of labeled intermediates can reveal bottlenecks or points of diversion in the pathway, offering insights into metabolic reprogramming. researchgate.net

Table 1: Hypothetical Metabolic Fate of 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 in a Mammalian Cancer Cell Line

| Metabolite | Isotopic Enrichment (%) | Implications for Pathway Activity |

| Intracellular 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 | 85.2 | High cellular uptake. |

| Labeled Uridine (B1682114) Monophosphate (UMP) | 15.7 | Indicates activity of the pyrimidine salvage pathway. |

| Labeled RNA | 5.3 | Shows incorporation into nucleic acids, reflecting proliferation. |

| Labeled Beta-Alanine | 2.1 | Suggests entry into the pyrimidine catabolic pathway. |

Microbial Systems for Genetic and Metabolic Pathway Dissection

Microbial systems, such as bacteria and yeast, are powerful tools for dissecting metabolic pathways due to their rapid growth and genetic tractability. nih.gov In organisms like Saccharomyces cerevisiae, uracil analogs can be used to study RNA synthesis and decay. nih.gov By supplying 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 as the sole source of a uracil-like molecule, researchers can precisely follow its metabolic journey.

The labeled nitrogen and carbon atoms allow for the unambiguous identification of metabolic products derived from the administered compound. nih.gov This is particularly useful for confirming the function of specific enzymes in the pyrimidine pathway or for discovering novel metabolic routes. nih.gov For example, if a gene suspected to encode a pyrimidine-metabolizing enzyme is knocked out, the accumulation of labeled 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 or the absence of a specific labeled downstream metabolite can confirm the gene's function.

Organotypic and 3D Culture Models for Tissue-Level Metabolic Studies

While 2D cell cultures are useful, they often fail to replicate the complex microenvironment of a tissue. Organotypic and 3D culture models, such as spheroids and organoids, provide a more physiologically relevant context by mimicking the three-dimensional architecture and cell-cell interactions of in vivo tissues. nih.govnih.gov These models exhibit gradients of nutrients and oxygen, which can significantly influence metabolism. researchgate.net

Introducing 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 into these 3D cultures allows for the study of metabolic heterogeneity within a tissue-like structure. For example, cells in the core of a tumor spheroid may have a different metabolic profile compared to cells on the surface due to hypoxia. By analyzing the distribution of ¹³C and ¹⁵N-labeled metabolites in different regions of the spheroid, researchers can gain insights into how the microenvironment affects pyrimidine metabolism. researchgate.net This approach can be crucial for understanding drug penetration and efficacy in solid tumors. nih.gov

Ex Vivo Organ Perfusion and Tissue Slice Methodologies

Ex vivo organ perfusion systems keep an organ viable outside the body by supplying it with a nutrient- and oxygen-rich solution. frontiersin.orghopkinsmedicine.org This methodology bridges the gap between in vitro and in vivo studies, allowing for the investigation of organ-specific metabolism in a controlled setting. nih.gov Thin tissue slices can also be used to study the metabolism of specific regions of an organ.

The administration of 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 into the perfusion medium enables the study of how an entire organ, such as the liver, metabolizes the compound. nih.govembopress.org The liver is a central hub for nucleotide metabolism, and understanding how it processes pyrimidine analogs is critical. researchgate.net By collecting and analyzing samples of the perfusate and the organ tissue over time, researchers can determine the rate of uptake, metabolic conversion, and excretion of the labeled compound and its metabolites. nih.gov This can provide valuable data on the organ's metabolic capacity and potential drug-drug interactions.

In Vivo Animal Models for Integrated Metabolic and Physiologic Studies

In vivo animal models, particularly rodents, are essential for understanding how a compound is metabolized and distributed throughout a whole organism. nih.gov These models integrate the complex interplay between different organs and physiological systems.

Longitudinal Tracer Studies in Rodent Models for Systemic Metabolism

Longitudinal tracer studies involve administering an isotopically labeled compound to an animal and then collecting biological samples (e.g., blood, urine, tissues) over time. nih.gov By using 6-Amino-5-nitrosouracil-¹³C,¹⁵N2, researchers can trace the systemic fate of the compound. The dual labeling with ¹³C and ¹⁵N provides more detailed information and helps to distinguish the administered compound from endogenous molecules with greater certainty. nih.gov

Table 2: Illustrative Biodistribution and Metabolism of 6-Amino-5-nitrosouracil-¹³C,¹⁵N2 in a Rodent Model 24 Hours Post-Administration

| Tissue/Fluid | Labeled Compound Concentration (ng/g or ng/mL) | Major Labeled Metabolite Detected |

| Plasma | 5.2 | Labeled β-Ureidopropionate |

| Liver | 35.8 | Labeled Dihydrouracil |

| Kidney | 28.4 | Labeled 6-Amino-5-nitrosouracil (B44844) |

| Tumor | 45.1 | Labeled UMP in RNA |

| Urine | 150.7 | Labeled β-Alanine |

Application in Developmental Biology Models (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for studying developmental biology and toxicology. researchgate.netnih.govnih.gov Its rapid, external embryonic development and optical transparency provide an unparalleled window into the intricate processes of organogenesis in real-time. researchgate.netnih.gov The introduction of isotopically labeled compounds, such as 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, offers a sophisticated tool to dissect metabolic pathways crucial for normal development. As a derivative of uracil, a fundamental component of nucleic acids, this labeled tracer can be used to monitor the synthesis, incorporation, and turnover of RNA during embryogenesis.

By introducing 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ into the zebrafish embryo's environment, researchers can track the fate of the ¹³C and ¹⁵N isotopes as they are incorporated into the pyrimidine biosynthesis pathway. nih.gov This allows for the precise measurement of de novo RNA synthesis rates in different tissues and at various developmental stages. For instance, researchers can quantify the demand for new RNA production during critical events like gastrulation, neurulation, and organ formation.

Furthermore, this labeled compound can be instrumental in developmental toxicology studies. criver.comacs.org Exposure to environmental toxins or potential therapeutic agents can disrupt normal developmental processes. By using 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ as a tracer, scientists can investigate how these substances affect nucleotide metabolism and nucleic acid synthesis, providing mechanistic insights into their teratogenic potential. criver.comacs.org For example, a reduction in the incorporation of the isotopic label into RNA in treated embryos compared to controls would indicate an impairment of a fundamental cellular process.

A hypothetical study could involve exposing zebrafish embryos to a test compound and quantifying the incorporation of the labeled uracil derivative into the transcriptome. The findings could reveal tissue-specific effects on RNA synthesis, as illustrated in the following table:

Table 1: Hypothetical Tissue-Specific RNA Synthesis in Zebrafish Embryos

| Tissue/Organ | Control Group (Labeled Uracil Incorporation, relative units) | Treated Group (Labeled Uracil Incorporation, relative units) | Percent Change |

| Neural Tube | 100 ± 5 | 75 ± 8 | -25% |

| Somites | 85 ± 6 | 80 ± 7 | -5.9% |

| Heart | 120 ± 10 | 90 ± 9 | -25% |

| Yolk Syncytial Layer | 30 ± 4 | 28 ± 5 | -6.7% |

Integration with Multi-Omics Approaches for Holistic Biological Understanding

To gain a comprehensive understanding of biological systems, integrating data from various "omics" platforms is essential. patsnap.comnih.gov The use of stable isotope tracers like 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ is a powerful strategy that can be seamlessly integrated with multi-omics approaches, including metabolomics, proteomics, and transcriptomics, to provide a holistic view of cellular and organismal physiology. patsnap.comnih.gov

Metabolomics, the large-scale study of small molecules or metabolites, can be significantly enhanced by the use of stable isotope tracers. By introducing 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ into a biological system, researchers can perform isotope tracing experiments to map metabolic fluxes and identify active pathways.

In a targeted metabolomics approach, the focus is on quantifying a specific set of known metabolites. For instance, after administration of labeled 6-Amino-5-nitrosouracil, one could measure the isotopic enrichment in downstream products of pyrimidine metabolism, such as uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP). This would provide a direct measure of the rate of pyrimidine nucleotide synthesis.

Untargeted metabolomics, on the other hand, aims to comprehensively profile all measurable metabolites in a sample. When combined with isotopic labeling, this approach can uncover novel metabolic pathways or unexpected connections between different pathways. For example, the ¹³C and ¹⁵N atoms from 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ might be found in molecules not directly related to pyrimidine synthesis, indicating metabolic crosstalk.

The data from such an experiment could be represented as follows:

Table 2: Isotopic Enrichment in Pyrimidine Pathway Metabolites

| Metabolite | Unlabeled (M+0) Abundance | Labeled (M+3) Abundance | Percent Isotopic Enrichment |

| Uracil | 5% | 95% | 95% |

| UMP | 20% | 80% | 80% |

| UDP | 35% | 65% | 65% |

| UTP | 50% | 50% | 50% |

The insights gained from metabolomics can be further enriched by concurrently analyzing the proteome and transcriptome.

Proteomic Profiling: Stable isotope labeling by amino acids in cell culture (SILAC) is a common technique in proteomics. While 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ is not an amino acid, its metabolic fate can indirectly influence the proteome. For example, the availability of nucleotides can affect the cellular machinery responsible for protein synthesis. By combining labeled metabolomics with quantitative proteomics, researchers can correlate changes in metabolic fluxes with alterations in protein expression. For instance, an increase in the synthesis of enzymes involved in the pyrimidine pathway could be observed in response to the introduction of the labeled uracil precursor.

Transcriptomic Profiling: Transcriptomics, the study of the complete set of RNA transcripts, is directly impacted by the availability of nucleotide precursors. By using 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, the synthesis of new RNA molecules can be tracked. This can be combined with techniques like RNA-sequencing to identify which genes are being actively transcribed. This approach, known as metabolic RNA labeling, allows for the measurement of RNA synthesis and decay rates on a genome-wide scale. wikipedia.org For example, one could determine if a particular stimulus leads to the increased transcription of specific genes by measuring the incorporation of the ¹³C and ¹⁵N labels into their corresponding mRNA transcripts.

A hypothetical integrated multi-omics study could yield the following interconnected findings:

Table 3: Integrated Multi-Omics Analysis of Cellular Response to a Stimulus

| Omics Layer | Observation | Interpretation |

| Metabolomics | Increased flux through the pyrimidine synthesis pathway, as traced by 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂. | The cell is upregulating the production of building blocks for RNA synthesis. |

| Transcriptomics | Increased transcription of genes involved in cell proliferation and DNA repair, with high incorporation of labeled nucleotides. | The cell is preparing for cell division and responding to potential DNA damage. |

| Proteomics | Upregulation of proteins involved in ribosome biogenesis and RNA polymerase activity. | The cellular machinery for transcription and translation is being enhanced to support increased gene expression. |

By integrating these different omics datasets, a more complete and dynamic picture of the biological response to a given perturbation can be constructed, moving beyond simple snapshots to a more mechanistic understanding of cellular processes.

Computational and Theoretical Investigations of 6 Amino 5 Nitrosouracil 13c,15n2

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity.

Isotopic substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N does not alter the electronic structure of the molecule in its ground state, as the potential energy surface is independent of atomic masses. Therefore, calculations performed on the unlabeled 6-Amino-5-nitrosouracil (B44844) are directly applicable to its isotopically labeled counterpart for properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

Studies on similar 5- and 6-substituted uracil (B121893) derivatives using DFT methods, such as B3LYP with basis sets like 6-31+G(d,p), have shown that substituents significantly influence the electronic properties. sciepub.comsciepub.comresearchgate.net For instance, the presence of the amino group at position 6 and the nitroso group at position 5 creates a molecule with a significant dipole moment and specific regions of electrophilic and nucleophilic character. sciepub.com The nitroso group, being electron-withdrawing, and the amino group, being electron-donating, modulate the reactivity of the pyrimidine (B1678525) ring.

While the electronic properties are unchanged, the vibrational frequencies of the molecule are affected by isotopic labeling. The heavier masses of ¹³C and ¹⁵N lead to lower vibrational frequencies for modes involving these atoms, a key factor in the theoretical modeling of isotope effects.

Table 1: Calculated Electronic Properties of 6-Amino-5-nitrosouracil Note: These values are representative and derived from computational studies on analogous structures. The isotopic labeling in 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ does not significantly change these electronic properties.

| Property | Predicted Value | Computational Method | Significance |

|---|---|---|---|

| Dipole Moment | High | DFT/B3LYP sciepub.com | Influences solubility and non-covalent interactions. |

| Electrophilicity Index (ω) | High sciepub.com | DFT/B3LYP | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~5.5 eV nih.gov | DFT/M06-2X | Relates to chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential | Negative potential around oxygen and nitroso nitrogen atoms. | DFT researchgate.net | Identifies sites for electrophilic attack and hydrogen bonding. |

Molecular Dynamics Simulations of Interactions with Enzymes and Nucleic Acids

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic interactions of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ with biological macromolecules like enzymes and nucleic acids. nih.govannualreviews.orgfernandomorenoherrero.com These simulations model the movement of atoms over time based on a classical force field, providing insights into binding modes, conformational changes, and interaction energies.

MD simulations can be used to investigate how 6-Amino-5-nitrosouracil might interact with DNA or RNA. nih.gov Given its structural similarity to uracil, it could potentially act as an analogue that gets incorporated into nucleic acid strands or binds within the major or minor grooves. Simulations can reveal the stability of such interactions and the specific hydrogen bonds and van der Waals contacts that are formed. fernandomorenoherrero.com

In the context of enzymatic interactions, MD simulations can predict the binding pose of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ within an enzyme's active site. nih.gov This is crucial for understanding how the molecule might be recognized and processed by metabolic enzymes. The simulations can highlight key amino acid residues that stabilize the ligand through various non-covalent interactions.

Table 2: Potential Interactions of 6-Amino-5-nitrosouracil with Biological Macromolecules from MD Simulations

| Macromolecule | Potential Interaction Mode | Key Interacting Moieties | Significance |

|---|---|---|---|

| DNA/RNA | Intercalation or Groove Binding | Planar pyrimidine ring, hydrogen bond donors/acceptors (amino, nitroso, carbonyl groups) | Potential to disrupt nucleic acid replication or transcription. nih.gov |

| Enzymes (e.g., Kinases, Polymerases) | Competitive Inhibition | Mimicry of natural nucleobases. | Could interfere with normal cellular processes involving nucleotides. |

| Metabolic Enzymes (e.g., CYPs) | Substrate Binding | Hydrophobic and hydrogen bonding interactions within the active site. | Prerequisite for metabolic transformation. nih.gov |

In Silico Prediction of Metabolic Transformations and Enzyme Specificity

In silico tools are increasingly used in the early stages of drug discovery to predict the metabolic fate of chemical compounds. nih.govcreative-biolabs.comnih.gov These methods can be broadly categorized into ligand-based and structure-based approaches. For 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, these predictive models can hypothesize potential biotransformations and the enzymes responsible, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov

Ligand-based methods use the structure of the molecule to predict sites of metabolism based on the reactivity of different positions. For 6-Amino-5-nitrosouracil, likely sites for metabolic attack include:

Reduction of the nitroso group: The nitroso moiety can be reduced to a hydroxylamino or an amino group.

Oxidation: The pyrimidine ring can undergo hydroxylation.

Conjugation: The amino group or a newly introduced hydroxyl group can be targets for phase II metabolic reactions, such as glucuronidation or sulfation. news-medical.net

Structure-based methods involve docking the molecule into the three-dimensional structures of metabolic enzymes like CYPs. This allows for a more refined prediction of whether the compound can fit into the active site and which atoms are positioned favorably for reaction with the enzyme's catalytic center.

The ¹³C and ¹⁵N₂ labels in the molecule are invaluable for experimentally verifying these in silico predictions. By using techniques like mass spectrometry, researchers can trace the metabolic fate of the labeled atoms, confirming the predicted metabolic pathways.

Table 3: Predicted Metabolic Transformations of 6-Amino-5-nitrosouracil

| Metabolic Reaction | Potential Product | Enzyme Family | Prediction Method |

|---|---|---|---|

| Nitroso Reduction | 5,6-Diaminouracil (B14702) | CYP Reductases | Ligand-based (Chemical Reactivity) |

| Ring Hydroxylation | Hydroxylated 6-Amino-5-nitrosouracil | Cytochrome P450 (e.g., CYP1A2, CYP2D6) nih.gov | Ligand- and Structure-based |

| Glucuronidation | Glucuronide conjugate of 6-Amino-5-nitrosouracil | UDP-glucuronosyltransferases (UGTs) news-medical.net | Ligand-based |

Theoretical Modeling of Isotope Effects in Reaction Pathways

One of the most powerful applications of isotopic labeling is the study of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu For 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, theoretical modeling can predict the magnitude of these effects, offering deep insights into reaction mechanisms. nih.govacs.orgrsc.org

The underlying principle of KIEs is that the mass of an atom affects its vibrational frequency in a chemical bond. princeton.edu Heavier isotopes, like ¹³C and ¹⁵N, have lower vibrational frequencies and, consequently, lower zero-point energies. If a bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a primary KIE will be observed. If the labeled atom is not directly involved in bond breaking or formation but its bonding environment changes, a smaller, secondary KIE may be seen. youtube.com

Computational methods, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are used to model KIEs in enzymatic reactions. nih.gov In such a model, the reacting portion of the molecule and the enzyme's active site are treated with quantum mechanics, while the rest of the protein and solvent are treated with classical mechanics. This approach allows for the calculation of the activation energies for the reactions of both the light and heavy isotopologues, from which the KIE can be predicted.

For 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, theoretical modeling of KIEs could be used to:

Determine if the C-N bond involving the labeled atoms is cleaved in the rate-limiting step of a metabolic reaction.

Elucidate the transition state structure of an enzymatic reaction. nih.govnih.govharvard.eduacs.org

Investigate the role of quantum tunneling in reactions, particularly for hydrogen transfer, which can be influenced by the mass of adjacent atoms. nih.gov

The presence of the ¹⁵N label on the nitroso group is particularly interesting, as nitrosamine (B1359907) metabolism and its toxicological implications are of significant interest. nih.govaltex.org Theoretical modeling of ¹⁵N KIEs can help to clarify the mechanisms of enzymatic denitrosation or other transformations at this site. nih.govresearchgate.netresearchgate.net

Table 4: Theoretical Basis for Isotope Effects in 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂

| Isotopic Label | Potential Reaction Step | Expected Isotope Effect | Mechanistic Insight |

|---|---|---|---|

| ¹³C | Decarboxylation or ring opening involving the labeled carbon. | Primary ¹³C KIE | Confirms C-C bond cleavage in the rate-determining step. |

| ¹⁵N (amino group) | Deamination or oxidation of the amino group. | Primary ¹⁵N KIE | Elucidates the mechanism of C-N bond cleavage. |

| ¹⁵N (nitroso group) | Reduction or denitrosation of the nitroso group. | Primary ¹⁵N KIE | Provides evidence for the mechanism of nitroso group transformation. nih.gov |

| ¹³C or ¹⁵N | Enzymatic reaction where labeled position is not directly broken/formed. | Secondary KIE | Gives information about changes in hybridization or bonding at the transition state. youtube.com |

Emerging Research Directions and Future Perspectives for 6 Amino 5 Nitrosouracil 13c,15n2 Research

Development of Novel Isotope-Labeled Probes for Underexplored Biochemical Pathways

The primary application of stable isotope labeling is to track the metabolic fate of molecules within a biological system. wikipedia.org By replacing specific atoms with their heavier, stable isotopes, researchers can follow the transformation of a compound through a series of biochemical reactions. fiveable.me Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect these labeled molecules, providing detailed insights into metabolic fluxes and pathway interconnectivity. wikipedia.orgnih.gov

While well-established pathways like glycolysis and the tricarboxylic acid (TCA) cycle have been extensively studied using labeled precursors like ¹³C-glucose, there remains a vast landscape of underexplored biochemical networks. isotope.comcreative-proteomics.com The development of novel probes, including derivatives of 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂, is crucial for illuminating these less-understood areas. These probes can help in the identification and quantification of new metabolites and pathways, moving science closer to a comprehensive, systems-level understanding of metabolism. bioanalysis-zone.com The synthesis of a diverse array of labeled compounds allows for the investigation of numerous metabolic routes simultaneously, providing a more holistic view of cellular operations. nih.gov

Table 1: Common Stable Isotopes in Biochemical Research and Their Applications

| Isotope | Common Applications | Analytical Techniques |

|---|---|---|

| Carbon-13 (¹³C) | Tracing carbon backbones in metabolic pathways (e.g., glycolysis, TCA cycle), metabolic flux analysis. fiveable.mecreative-proteomics.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.orgnih.gov |

| Nitrogen-15 (¹⁵N) | Studying amino acid metabolism, protein synthesis and turnover, nucleotide biosynthesis. fiveable.mesymeres.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.orgnih.gov |

| Deuterium (²H or D) | Investigating kinetic isotope effects, drug metabolism and pharmacokinetics (DMPK) studies. symeres.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.org |

| Oxygen-18 (¹⁸O) | Tracing oxygen atoms in metabolic reactions, studying enzyme mechanisms. fiveable.me | Mass Spectrometry (MS). wikipedia.org |

Advancements in In Situ and Live-Cell Spectroscopic Imaging with Labeled Compounds

Visualizing molecular processes as they happen within living cells provides invaluable context that is often lost in studies of isolated components. Recent advancements in spectroscopic imaging techniques are enabling researchers to observe the dynamics of labeled compounds in real time. sigmaaldrich.com Live-cell imaging avoids the limitations of traditional endpoint techniques, which only capture a single moment in time. sigmaaldrich.com

Multiphoton confocal microscopy, for example, offers deeper tissue penetration and reduced phototoxicity compared to conventional methods, facilitating longer-term analysis of cellular behavior. nih.gov Furthermore, techniques like stimulated Raman scattering (SRS) microscopy can image small, alkyne-labeled biomolecules with high sensitivity and specificity inside living cells. acs.org While not directly employing ¹³C or ¹⁵N labels, these methods highlight the trend towards minimally invasive, high-resolution imaging. Isotope labeling with ¹³C and ¹⁵N is particularly powerful when combined with NMR and MS imaging, allowing for the spatial mapping of metabolic activities within intact tissues and even living organisms, providing crucial insights into metabolic heterogeneity in health and disease. nih.gov

Table 2: Comparison of Imaging Techniques for Labeled Compounds

| Imaging Technique | Principle | Advantages for Live-Cell Imaging |

|---|---|---|

| Fluorescence Microscopy | Detects fluorescently labeled molecules excited by specific wavelengths of light. | High sensitivity; enables tracking of specific proteins and organelles. creative-proteomics.comnih.gov |

| Multiphoton Confocal Microscopy | Uses non-linear excitation to reduce out-of-focus fluorescence. | Greater imaging depth, reduced phototoxicity, improved 3D reconstruction. nih.gov |

| Stimulated Raman Scattering (SRS) Microscopy | Amplifies weak Raman signals to visualize specific chemical bonds. | Label-free or use of small vibrational tags (e.g., alkynes), high chemical specificity, real-time imaging. acs.org |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules by their mass-to-charge ratio. | Can simultaneously map hundreds of unlabeled and labeled molecules; provides chemical information without specific tags. wikipedia.org |

| NMR Spectroscopy/Imaging | Detects nuclei with non-zero spin, sensitive to the chemical environment. | Non-invasive; provides detailed structural and quantitative information on metabolites in intact samples. nih.gov |

Expansion into Novel Biological Systems and Pathophysiological Models for Mechanistic Insights

The application of isotope labeling is expanding beyond simple cell cultures to more complex and physiologically relevant systems. nih.gov By introducing labeled compounds into animal models or even human subjects, researchers can investigate metabolic pathways in the context of a whole organism. nih.gov This approach is critical for understanding how metabolism is altered in various disease states.

For instance, the use of ¹³C-labeled glucose has been instrumental in characterizing the "Warburg effect," a metabolic reprogramming that occurs in many cancer cells. creative-proteomics.com This type of investigation provides deep mechanistic insights into disease progression and can identify novel targets for therapeutic intervention. The future will see the expansion of these techniques into a wider array of pathophysiological models, including neurodegenerative diseases, cardiovascular disorders, and infectious diseases. isotope.com Studying the metabolic interactions between pathogens and their hosts, or the metabolic changes in aging tissues, using stable isotope tracers promises to uncover new aspects of biology and disease.

Application of Artificial Intelligence and Machine Learning in Isotope-Resolved Data Interpretation

The vast and complex datasets generated by modern mass spectrometry and NMR experiments present a significant analytical bottleneck. osti.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this challenge. osti.govmdpi.com These computational approaches can drastically reduce the time required to process spectral data, enabling near real-time analysis. osti.gov

ML algorithms are being developed to automatically identify isotopes in complex spectra and to distinguish between different isotopically labeled species. mdpi.com For example, deep learning models can be trained to predict isotope concentrations from various inputs, and computational platforms can link metabolites to their biosynthetic gene clusters based on isotope labeling patterns. frontiersin.orgnih.gov The integration of AI is expected to create an "intelligent knowledge base" that can infer connections from sparse and heterogeneous data, guiding future experiments and accelerating the pace of discovery in isotope research. osti.gov

Table 3: Applications of AI and Machine Learning in Isotope Data Analysis

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Automated Spectral Analysis | ML models process raw MS or NMR data to identify and quantify labeled compounds. osti.govmdpi.com | Reduces data analysis time from months to hours; enables high-throughput metabolomics. osti.gov |

| Predictive Modeling | Algorithms predict isotopic compositions or concentrations based on other available data (e.g., climate data, other biomarkers). frontiersin.orgpnas.orgresearchgate.net | Fills gaps in datasets; allows for modeling of metabolic behavior in systems where direct measurement is difficult. |

| Pattern Recognition | AI identifies subtle patterns in large datasets to link metabolic changes to specific genotypes or phenotypes. nih.gov | Connects metabolites to genetic pathways; aids in biomarker discovery. |

| Experimental Guidance | Intelligent systems suggest new experiments based on existing data to maximize information gain. osti.gov | Optimizes research efficiency; accelerates scientific breakthroughs. |

Design of Targeted Chemical Biology Tools Based on the Uracil (B121893) Scaffold for Specific Biomolecular Interactions

The uracil ring system, the core of 6-Amino-5-nitrosouracil (B44844), is a privileged scaffold in medicinal chemistry and chemical biology. nih.gov As a fundamental component of RNA, its structure is recognized by a multitude of enzymes and proteins. This inherent biological relevance makes the uracil scaffold an excellent starting point for designing targeted chemical probes and potential therapeutics. nih.govnih.gov

Researchers are leveraging the uracil structure to develop potent and specific inhibitors of enzymes involved in nucleotide metabolism and DNA repair, such as Uracil DNA glycosylase (UNG). nih.gov By creating libraries of uracil derivatives and tethering them to other chemical fragments, it is possible to explore binding pockets on target proteins and develop highly selective ligands. nih.gov Another strategy involves hybridizing the uracil ring with other bioactive heterocyclic structures, like azoles, to create novel compounds with enhanced properties, such as cytotoxic activity against cancer cells. nih.gov The continued exploration of the chemical space around the uracil scaffold, aided by computational design, will undoubtedly lead to the development of sophisticated tools for dissecting and manipulating specific biomolecular interactions.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Amino-5-nitrosouracil-¹³C,¹⁵N₂ |

| 6-Amino-5-nitrosouracil |

| 1,2,3-triazole |

| 1,2,4-triazole |

| Acenaphthylene |

| Acetyl-CoA |

| Arginine |

| ATP |

| Cisplatin |

| Deuterated water |

| Fructose-1,6-bisphosphate |

| Fructose-6-phosphate |

| Glucose |

| Glyceraldehyde-3-phosphate |

| Homocysteine |

| Imidazole |

| Lysine |

| Methionine |

| Oxaloacetate |

| Phenol |

| Phosphoenol pyruvate |

| Pyruvate |

| Uracil |

| Uracil DNA glycosylase (UNG) inhibitors |

| Xanthine |

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating 6-Amino-5-nitrosouracil-13C,15N2 from complex biological matrices in forensic or veterinary applications?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase gradient of acetonitrile/water (0.1% formic acid). For gas chromatography (GC), employ a DB-5MS capillary column with helium as the carrier gas. Validate separation efficiency using spiked biological samples and monitor isotopic integrity via mass spectrometry (MS) detection . Adjust pH to 4–5 to stabilize the nitroso group and minimize degradation during analysis.

Q. How is this compound synthesized, and what steps ensure isotopic labeling integrity?

- Methodological Answer : The compound is synthesized via nitrosation of 6-aminouracil-13C,15N2 using sodium nitrite (NaNO₂) under acidic conditions (e.g., acetic acid at pH 4). Isotopic integrity is maintained by using isotopically labeled precursors (e.g., 13C-urea and 15N-nitrite) and minimizing side reactions through controlled temperature (0–5°C) and short reaction times. Post-synthesis, purify via recrystallization in ethanol/water to remove unreacted intermediates, and confirm isotopic purity using 13C/15N NMR and high-resolution MS .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how do isotopic labels affect spectral interpretation?

- Methodological Answer : Use 1H NMR (400 MHz, DMSO-d6) to observe aromatic protons (δ ~11.18 ppm) and 13C NMR (100 MHz) to confirm isotopic shifts (e.g., δ 160.7 ppm for the carbonyl group). Isotopic labeling reduces signal splitting in 1H NMR but introduces distinct 13C and 15N peaks. Cross-validate with FT-IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax ~268 nm at pH 5–10) to corroborate structural features .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when isotopic labeling alters chemical shift patterns in derivatives of this compound?

- Methodological Answer : Isotopic labeling may induce minor shifts (e.g., 0.1–0.3 ppm in 1H NMR) due to altered electron density. To resolve ambiguities, compare labeled and unlabeled analogs using 2D-NMR (e.g., HSQC, HMBC) to trace 13C-15N coupling. Pair with computational modeling (DFT calculations) to predict shifts and validate assignments. For example, the methylamino group in 6-methylaminouracil derivatives shows distinct 15N coupling in HMBC spectra .

Q. What strategies mitigate matrix interference when quantifying this compound in veterinary pharmaceutical formulations using tandem mass spectrometry?

- Methodological Answer : Employ a stable isotope dilution assay (SIDA) with 13C/15N-labeled internal standards to correct for ion suppression. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to remove lipids and proteins. Optimize MRM transitions (e.g., m/z 201→142 for quantification) and gradient elution to separate co-eluting contaminants. Validate recovery rates (≥85%) in spiked matrices like plasma or feed extracts .